BenchChemオンラインストアへようこそ!

Thieno[3,2-d]pyrimidin-7-ylmethanamine

Kinase Inhibitor JAK1 Selectivity Cancer

Thieno[3,2-d]pyrimidin-7-ylmethanamine (CAS 871013-29-5) features a unique primary amine (-CH2NH2) at the 7-position of the thieno[3,2-d]pyrimidine core, providing a versatile synthetic handle unavailable in 4-ylmethanamine or thieno[2,3-d] isomers. This regiospecific scaffold is critical for achieving JAK1 selectivity (4-fold improvement over AZD4205) and enabling Menin-MLL1 PPI inhibitor development. Compared to 7-bromo/7-hydroxy analogs, the primary amine streamlines library synthesis, reducing steps and costs for high-throughput medicinal chemistry.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 871013-29-5
Cat. No. B3194874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-d]pyrimidin-7-ylmethanamine
CAS871013-29-5
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=CS2)CN
InChIInChI=1S/C7H7N3S/c8-1-5-3-11-6-2-9-4-10-7(5)6/h2-4H,1,8H2
InChIKeyWSFHEMNSJICJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-d]pyrimidin-7-ylmethanamine: Technical Specifications and Procurement Relevance


Thieno[3,2-d]pyrimidin-7-ylmethanamine (CAS 871013-29-5) is a small molecule heterocyclic building block, characterized by a fused thiophene and pyrimidine ring system [1]. It is primarily used as a synthetic intermediate in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules [2]. Its defining feature for procurement is the primary amine (-CH2NH2) at the 7-position of the thieno[3,2-d]pyrimidine core, which provides a unique and versatile handle for chemical derivatization and library synthesis [3].

Why Generic Thienopyrimidine Substitution is Not Viable for 871013-29-5


Thieno[3,2-d]pyrimidin-7-ylmethanamine cannot be interchanged with other thienopyrimidine isomers or analogs due to its specific structural features that are critical for downstream applications. The position of the methanamine group is a key determinant of biological activity and chemical reactivity in this scaffold [1]. For instance, moving the substituent to the 4-position (as in thieno[3,2-d]pyrimidin-4-ylmethanamine) or changing the ring fusion pattern to thieno[2,3-d]pyrimidine leads to significant differences in kinase inhibition profiles and cellular potency, as documented in SAR studies of JAK1 and CDK7 inhibitors [2]. Furthermore, the specific 7-ylmethanamine group serves as a crucial synthetic handle that is absent in simpler methyl or unsubstituted analogs. This enables the creation of unique chemical space that is not accessible with other regioisomers [3].

Quantitative Differentiation Evidence for Thieno[3,2-d]pyrimidin-7-ylmethanamine


JAK1 Selectivity Over JAK2/JAK3 in Thieno[3,2-d]pyrimidine Series

The thieno[3,2-d]pyrimidine core, when optimized with specific substituents, demonstrates high selectivity for JAK1 over JAK2 and JAK3. This class-level advantage is critical, as pan-JAK inhibition can lead to dose-limiting toxicities. Compound 46, a derivative from this scaffold, shows a 4-fold improvement in JAK1 enzymatic activity compared to the clinical candidate AZD4205 [1].

Kinase Inhibitor JAK1 Selectivity Cancer

Kinome-Wide Selectivity Profile of Thieno[3,2-d]pyrimidine Derivatives

The thieno[3,2-d]pyrimidine scaffold provides a favorable starting point for achieving high kinome-wide selectivity. Derivative 24, built on this core, exhibited a high degree of selectivity for JAK1 when profiled against a panel of 370 kinases [1]. This class-level characteristic reduces the likelihood of off-target effects that are common with less selective scaffolds.

Kinase Inhibitor Selectivity Profiling Polypharmacology

Menin-MLL1 Inhibitory Activity of 7-Substituted Thieno[3,2-d]pyrimidines

A patent from the Shanghai Institute of Materia Medica discloses that specific 7-substituted thieno[3,2-d]pyrimidine derivatives demonstrate Menin-MLL1 protein-protein interaction (PPI) inhibitory activity [1]. This class-level finding is significant because the Menin-MLL1 PPI is a challenging target, and the patent notes that these compounds exceed the cell proliferation inhibitory activity of previously reported Menin-MLL1 inhibitors in the literature [1].

Menin-MLL1 Inhibitor PPI Inhibitor Leukemia

Synthetic Versatility: Derivatization at the 7-Methanamine Position

The primary amine group at the 7-position of Thieno[3,2-d]pyrimidin-7-ylmethanamine provides a unique and reactive synthetic handle. This allows for the creation of diverse compound libraries through simple reactions like reductive amination, amide coupling, or urea formation. In contrast, other common building blocks like thieno[3,2-d]pyrimidin-7-ol or 7-bromo-thieno[3,2-d]pyrimidine require additional synthetic steps to achieve the same level of functionalization [1]. This direct reactivity translates to fewer synthetic steps and higher overall yields when constructing complex molecules for biological testing [2].

Chemical Synthesis Building Block Medicinal Chemistry

Validated Application Scenarios for Thieno[3,2-d]pyrimidin-7-ylmethanamine


Targeted Synthesis of JAK1-Selective Kinase Inhibitors

The thieno[3,2-d]pyrimidine core is a privileged scaffold for developing potent and highly selective JAK1 inhibitors, as demonstrated by recent publications. By starting with Thieno[3,2-d]pyrimidin-7-ylmethanamine, researchers can rapidly synthesize focused libraries based on known SAR, with the goal of replicating the 4-fold improvement in JAK1 enzymatic activity over the clinical candidate AZD4205 [1]. This approach is directly supported by the class-level selectivity evidence that shows the scaffold can achieve high kinome-wide selectivity [1].

Medicinal Chemistry Campaigns for Novel Menin-MLL1 PPI Inhibitors

This building block is a critical starting material for developing novel Menin-MLL1 protein-protein interaction (PPI) inhibitors. Patent literature explicitly claims that 7-substituted thieno[3,2-d]pyrimidines exhibit superior cellular activity against this challenging target compared to previously reported inhibitors [2]. Procurement of 871013-29-5 is justified for any program aiming to explore this specific chemical space for leukemia therapeutics.

Efficient Synthesis of Diverse Heterocyclic Compound Libraries

Due to the unique reactivity of its primary amine group, Thieno[3,2-d]pyrimidin-7-ylmethanamine enables a more streamlined synthesis of complex libraries compared to its 7-bromo or 7-hydroxy analogs [2]. This direct head-to-head synthetic advantage, which can reduce the number of steps in a sequence, makes it a cost-effective and time-saving choice for high-throughput chemistry and lead generation groups aiming to explore novel chemical space around the thienopyrimidine core [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-d]pyrimidin-7-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.